Benalaxyl

Oomycete fungicide Plasmopara viticola EC50 comparison

Benalaxyl (FRAC 4) offers systemic, curative, and eradicant action against Plasmopara viticola, Phytophthora infestans, and Pythium spp. Its racemic nature yields stereoselective degradation—the (R)-enantiomer persists longer in plant tissues—making it essential for residue monitoring and enantiomer-specific studies. Unlike metalaxyl, benalaxyl requires 10 mg/L for complete sporulation inhibition and shows variable cross‑resistance; sensitivity should be tested on local isolates. Co‑formulate with multi‑site contacts (e.g., mancozeb) or dimethomorph to delay resistance. For labs needing accurate MRL compliance, procure both racemic benalaxyl and (R)-benalaxyl-M analytical standards.

Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
CAS No. 71626-11-4
Cat. No. B1667974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenalaxyl
CAS71626-11-4
Synonymsenalaxyl
benalaxyl, (D)-isomer
benalaxyl, (L)-isomer
methyl N-phenylacetyl-N-2,6-xylylalaninate
Molecular FormulaC20H23NO3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2
InChIInChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3
InChIKeyCJPQIRJHIZUAQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benalaxyl Technical Overview: Systemic Phenylamide Fungicide for Oomycete Control


Benalaxyl (CAS: 71626-11-4) is a systemic phenylamide (acylalanine) fungicide introduced in 1981 for the control of Oomycete pathogens including Plasmopara viticola, Phytophthora infestans, and Pythium spp. [1]. It acts via inhibition of ribosomal RNA synthesis (RNA polymerase I complex) and is classified under FRAC Code 4 (high resistance risk) [2]. As a racemic mixture of (R)- and (S)-enantiomers, benalaxyl exhibits stereoselective biological activity, with the (R)-enantiomer (benalaxyl-M) being the more active form [3]. The compound has low aqueous solubility (28.6 mg/L at 20 °C), logP of 3.54, and demonstrates stability across pH 4–9 [4].

Benalaxyl in Scientific Selection: Why Phenylamide Analogs Are Not Interchangeable


Despite sharing the same FRAC Code 4 target site (RNA polymerase I) with metalaxyl, metalaxyl-M, and oxadixyl, phenylamide fungicides exhibit clinically significant divergence in potency, stereoselective degradation kinetics, and cross-resistance profiles that preclude generic substitution without risk of compromised efficacy [1]. Racemic benalaxyl contains both the active (R)-enantiomer and the less active (S)-enantiomer, resulting in distinct environmental fate and residue accumulation patterns compared to enantioenriched alternatives [2]. Furthermore, while cross-resistance exists among phenylamides, the quantitative degree of resistance varies substantially between compounds, and alternative mode-of-action combinations (e.g., with dimethomorph) demonstrate differential synergistic potential [3]. The following evidence establishes benalaxyl-specific differentiation that should inform procurement decisions where precise Oomycete control is required.

Benalaxyl Quantitative Differentiation Guide: Head-to-Head Comparator Evidence


Benalaxyl vs. Metalaxyl: 10-Fold Lower Inhibitory Potency in Plasmopara viticola Sporulation Assays

In a standardized floating leaf disk assay using 15 Australian isolates of Plasmopara viticola, metalaxyl achieved complete sporulation inhibition at 1 mg/L, whereas benalaxyl required 10 mg/L to achieve equivalent complete inhibition [1]. This 10-fold difference in minimum inhibitory concentration for full suppression establishes that benalaxyl and metalaxyl are not dose-equivalent substitutes despite shared FRAC Code 4 classification. The assay used a floating leaf disk technique with sporangia production as the endpoint [1].

Oomycete fungicide Plasmopara viticola EC50 comparison

Benalaxyl-M (R-Enantiomer): Superior Intrinsic Activity Compared to Racemic Benalaxyl

Benalaxyl exists as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer (benalaxyl-M, CAS 98243-83-5) being the biologically active eutomer [1]. The (R)-enantiomer demonstrates markedly increased fungicidal activity compared to the racemic mixture at equivalent application rates [2]. Patent literature confirms that use of the R-enantiomer alone results in higher activity on plants compared to racemic benalaxyl, enabling dose reduction while maintaining equivalent disease control [2]. The (S)-enantiomer is the less active distomer [1].

Chiral fungicide Enantiomer activity Benalaxyl-M

Cross-Resistance Profile: Benalaxyl Retains Utility Against Metalaxyl-Resistant Isolates with Differential Sensitivity

While phenylamide fungicides exhibit cross-resistance due to shared RNA polymerase I targeting, the quantitative degree of cross-resistance varies among compounds [1]. In UV-induced mutant studies of Phytophthora parasitica, metalaxyl-resistant mutants exhibiting resistance ratios exceeding 100-fold were also resistant to benalaxyl and furalaxyl, but crucially remained sensitive to dimethomorph [1]. Field isolate surveys of P. infestans revealed that among 38 isolates tested, all 38 were resistant to benalaxyl while only 34 of 38 were resistant to metalaxyl, indicating differential resistance expression [2]. This suggests that resistance selection pressure and response are not uniform across phenylamides.

Fungicide resistance Cross-resistance Phytophthora

Field Efficacy Parity: Benalaxyl Equals Metalaxyl and Fosetyl-Al in Post-Infection Downy Mildew Control

In field experiments on Vitis vinifera evaluating post-infection control of grapevine downy mildew, benalaxyl, metalaxyl, fosetyl-Al, and ofurace similarly inhibited sporulation and reduced disease incidence [1]. The study employed post-inoculation application timing to assess curative efficacy, demonstrating that benalaxyl provides equivalent therapeutic disease suppression to the class-leading metalaxyl under field conditions, despite the 10-fold in vitro potency difference observed in leaf disk assays [1]. This indicates that in planta factors (uptake, translocation, persistence) may compensate for lower intrinsic potency.

Field trial Post-infection control Plasmopara viticola

Aqueous Hydrolytic Stability: Benalaxyl DT50 of 86 Days at pH 9 and 25 °C

Benalaxyl demonstrates pH-dependent hydrolytic stability with a DT50 of 86 days at pH 9 and 25 °C, while being stable in aqueous solutions at pH 4–9 and thermally stable up to 250 °C under nitrogen [1]. The compound is hydrolyzed in concentrated alkaline media but remains stable under acidic and neutral conditions [1]. This stability profile contrasts with other phenylamides and influences formulation options, tank-mix compatibility, and environmental persistence in water systems. Benalaxyl is moderately persistent in soil systems but may be persistent in water systems [2].

Hydrolytic stability Aqueous persistence Formulation stability

Stereoselective Environmental Degradation: S-Benalaxyl Degrades Faster in Plants, R-Benalaxyl Persists Longer in Soil

The degradation of benalaxyl is stereoselective in both plants and soils [1]. In cucumber plants, (+)-S-benalaxyl exhibited faster degradation than (−)-R-benalaxyl, leading to enrichment of the R-enantiomer in plant residues [1]. Conversely, in certain agricultural soils, (−)-R-benalaxyl degraded more rapidly [1]. In tomato, tobacco, sugar beet, and capsicum plants, preferential absorption and degradation of S-(+)-enantiomer resulted in enrichment of R-(−)-enantiomer residues [2]. This stereoselective behavior has direct implications for residue monitoring, MRL compliance, and environmental risk assessment.

Enantioselective degradation Environmental fate Residue analysis

Benalaxyl Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Preventive and Curative Grapevine Downy Mildew Management in Phenylamide-Sensitive Populations

Based on field evidence demonstrating equivalent post-infection efficacy to metalaxyl [1], benalaxyl is optimally deployed in integrated spray programs for Plasmopara viticola control in vineyards where phenylamide-resistant isolates are not predominant. The compound's systemic activity with protective, curative, and eradicant action [2] makes it suitable for early-season applications and post-infection intervention windows up to 72 hours post-inoculation. Application rates should be adjusted based on local sensitivity monitoring, with the understanding that benalaxyl requires higher in vitro concentrations (10 mg/L) than metalaxyl (1 mg/L) for complete sporulation inhibition [3].

Resistance Management via Multi-Mode-of-Action Co-Formulations with Dimethomorph or Mancozeb

Given the documented cross-resistance between benalaxyl and other phenylamides [1], benalaxyl should not be used as a standalone phenylamide in resistance-prone populations. Instead, co-formulations with multi-site contact fungicides (e.g., mancozeb) or fungicides with different modes of action (e.g., dimethomorph) are recommended. The combination of benalaxyl (systemic, FRAC 4), cymoxanil (penetrant, FRAC 27), and mancozeb (contact, FRAC M03) in formulations such as Micene Triple [2] provides three distinct modes of action that delay resistance development while leveraging benalaxyl's systemic curative activity.

Analytical Standard Procurement for Enantiomer-Specific Residue Monitoring

For laboratories conducting pesticide residue analysis in food commodities, the stereoselective degradation behavior of benalaxyl [1] necessitates procurement of both racemic benalaxyl and enantioenriched (R)-benalaxyl (benalaxyl-M) analytical standards. The preferential degradation of S-enantiomer in plants and enrichment of R-enantiomer residues [1] means that total benalaxyl residue measurements without enantiomeric speciation may underestimate or mischaracterize actual residues. This is critical for MRL compliance testing in crops including tomatoes, cucumbers, grapes, and potatoes where benalaxyl is applied.

Potato and Tomato Late Blight Control in Regions with Documented Metalaxyl Resistance

Field surveys indicate that benalaxyl resistance in Phytophthora infestans is widespread but not absolute [1]. In regions where metalaxyl resistance is confirmed but benalaxyl sensitivity remains variable (as evidenced by differential resistance frequencies [1]), benalaxyl may retain utility when alternated with non-phenylamide fungicides such as dimethomorph, fluazinam, or propamocarb. The recommended approach includes pre-season sensitivity testing of local P. infestans isolates to benalaxyl specifically, rather than relying on metalaxyl sensitivity as a proxy, due to documented differences in resistance expression [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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